



Technical Support Center: Improving the Reproducibility of Blood-Brain Barrier Experiments

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Compound of Interest		
Compound Name:	BBBT	
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Welcome to the technical support center for blood-brain barrier (BBB) research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols to enhance the reproducibility and reliability of BBB experiments.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro BBB experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why are my Transendothelial Electrical Resistance (TEER) values consistently low or zero?

A1: Low or zero TEER is a common issue indicating a lack of tight junction formation and poor barrier integrity. Several factors can contribute to this problem.[1][2]

- Potential Causes:
 - Cellular Health: The cells may be unhealthy, at too high a passage number, or have poor viability. Serial passaging can lead to variations in gene expression and growth rates.[3]



- Incomplete Confluency: The endothelial cell monolayer has not reached 100% confluency, leaving gaps in the barrier.
- Suboptimal Culture Conditions: The culture medium may lack essential supplements (e.g., hydrocortisone), or the cells may not be compatible with the matrix coating (e.g., collagen, fibronectin) on the transwell insert.[2]
- Model Type: Monocultures of endothelial cells often yield lower TEER values compared to co-culture models with astrocytes and/or pericytes, which provide crucial inducing factors.
 [1][4][5]
- Measurement Technique: Improper placement of "chopstick" electrodes can lead to high variability and artificially low (or high) readings. The temperature of the medium during measurement can also affect TEER values.[1][6][7]
- Troubleshooting Steps:
 - Verify Cell Health: Use low-passage cells and confirm viability before seeding. Ensure cells are free from contamination.[3]
 - Confirm Confluency: Visually inspect the monolayer using microscopy before measuring TEER.
 - Optimize Culture Conditions:
 - Test different matrix coatings to ensure proper cell attachment and spreading.
 - Supplement the medium with factors known to enhance barrier properties, such as hydrocortisone.
 - Consider using astrocyte-conditioned medium or switching to a co-culture or tripleculture system to better mimic the in vivo environment.[2][8][9][10]
 - Refine TEER Measurement:
 - Ensure the medium temperature is stable and at 37°C.[1][11]



- Standardize electrode placement. For chopstick electrodes, place them consistently in the center of the well. Consider using an EVOM meter with a chamber electrode (like an Endohm chamber) for more stable and reproducible measurements over the entire surface area.[6][7][12]
- Always subtract the resistance of a blank, cell-free insert from your measurements.

Below is a troubleshooting workflow for diagnosing low TEER values.

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